2-Methylpentanoate

Descripción

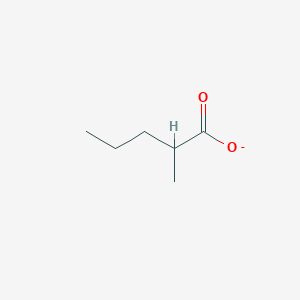

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11O2- |

|---|---|

Peso molecular |

115.15 g/mol |

Nombre IUPAC |

2-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

Clave InChI |

OVBFMEVBMNZIBR-UHFFFAOYSA-M |

SMILES |

CCCC(C)C(=O)[O-] |

SMILES canónico |

CCCC(C)C(=O)[O-] |

Sinónimos |

2-methylvalerate 2-methylvaleric acid |

Origen del producto |

United States |

Synthetic Methodologies for 2 Methylpentanoate and Its Derivatives

Classical Organic Synthesis Routes

Oxidation Pathways of Precursors

The synthesis of 2-methylpentanoic acid, also known as 2-methylvaleric acid, can be achieved through the oxidation of specific precursor molecules. ontosight.ai Common starting materials for this transformation are 2-methyl-1-pentanol (B47364) and 2-methylpentanal (B94375). vaia.comlookchem.com

When 2-methyl-1-pentanol, a primary alcohol, is treated with a strong oxidizing agent, it is first converted to the intermediate aldehyde, 2-methylpentanal. vaia.com With a sufficient amount of the oxidizing agent, this aldehyde undergoes further oxidation to yield the final product, 2-methylpentanoic acid. vaia.com A typical reagent used for this process is potassium permanganate (B83412) (KMnO₄) under acidic conditions, which can produce yields of approximately 75-80%. tianmingpharm.com However, this method generates manganese dioxide as a waste byproduct. tianmingpharm.com

Alternatively, 2-methylpentanal can be directly oxidized to 2-methylpentanoic acid. ontosight.ailookchem.com This can be accomplished through catalytic oxidation. One patented method describes the non-catalytic oxidation of 2-ethyl-3-methyl-pentanal to 2-ethyl-3-methyl pentanoic acid using an oxygen-containing gas in an aqueous dispersion. google.com This suggests that similar direct oxidation of 2-methylpentanal is a viable synthetic route.

Table 1: Oxidation Reactions for 2-Methylpentanoic Acid Synthesis

| Starting Material | Oxidizing Agent | Product | Typical Yield |

|---|---|---|---|

| 2-Methyl-1-pentanol | Potassium Permanganate (KMnO₄) | 2-Methylpentanoic Acid | ~75-80% tianmingpharm.com |

| 2-Methylpentanal | Catalytic Oxidation | 2-Methylpentanoic Acid | - |

Hydrolysis of 2-Methylpentanoic Acid Esters

2-Methylpentanoic acid can be synthesized by the hydrolysis of its corresponding esters, such as methyl 2-methylpentanoate or ethyl this compound. ontosight.aismolecule.com This reaction involves breaking the ester bond to form the parent carboxylic acid and the corresponding alcohol. smolecule.com The hydrolysis can be catalyzed by either an acid or a base. smolecule.com

In a typical procedure, the ester is heated with an aqueous solution of a strong base, like sodium hydroxide, in a process known as saponification. smolecule.com This results in the formation of the sodium salt of the carboxylic acid and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding 2-methylpentanoic acid.

Table 2: Hydrolysis of 2-Methylpentanoic Acid Esters

| Ester | Reagents | Products |

|---|---|---|

| Methyl this compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Methylpentanoic Acid, Methanol (B129727) smolecule.com |

| Ethyl this compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Methylpentanoic Acid, Ethanol |

Malonic Ester Synthesis Strategies

A versatile method for preparing carboxylic acids, including 2-methylpentanoic acid, is the malonic ester synthesis. chemicalnote.comchegg.comuomustansiriyah.edu.iq This synthesis starts with diethyl malonate, also known as malonic ester. chemicalnote.com The key steps involve the formation of an enolate, alkylation, hydrolysis, and finally, decarboxylation. chemicalnote.comlibretexts.org

The process begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemicalnote.com This enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. chemicalnote.comlibretexts.org For the synthesis of 2-methylpentanoic acid, two successive alkylation steps are required. The first alkylation is with a methyl halide (e.g., methyl iodide) and the second is with a propyl halide (e.g., propyl bromide), or vice versa. Another approach involves the alkylation of the diethyl malonate anion with 2-bromobutane. askfilo.comvaia.com

Following the alkylation steps, the resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using an acid or base. chemicalnote.com The final step is the decarboxylation of the substituted malonic acid, which is achieved by heating. This process removes one of the carboxyl groups as carbon dioxide, yielding the desired 2-methylpentanoic acid. chemicalnote.comlibretexts.org

Table 3: Malonic Ester Synthesis of 2-Methylpentanoic Acid

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide | Diethyl sodiomalonate |

| 2. Alkylation | 2-Bromobutane | Diethyl (1-methylpropyl)malonate |

| 3. Hydrolysis | H₃O⁺, Heat | (1-Methylpropyl)malonic acid |

| 4. Decarboxylation | Heat | 2-Methylpentanoic Acid |

Acetoacetic Ester Synthesis Approaches

The acetoacetic ester synthesis is another classical method that can be adapted to produce carboxylic acids, although it is more commonly used for ketone synthesis. libretexts.orguomustansiriyah.edu.iq The starting material for this synthesis is ethyl acetoacetate (B1235776). libretexts.org

To synthesize 2-methylpentanoic acid via this route, ethyl acetoacetate is first deprotonated with a base like sodium ethoxide to form an enolate. brainly.com This enolate is then alkylated with an appropriate alkyl halide. For 2-methylpentanoic acid, this would involve alkylation with a propyl group. The resulting alkylated acetoacetic ester still possesses a terminal methyl ketone group. To convert this to the desired carboxylic acid, an additional oxidation step is required, which can be complex.

A more direct, though less common, application for carboxylic acid synthesis involves a specific cleavage of the alkylated acetoacetic ester under strongly basic conditions, which can lead to the formation of a carboxylic acid, but this is not the typical outcome of the acetoacetic ester synthesis. A more plausible, albeit multi-step, approach would involve the haloform reaction on the methyl ketone produced from a standard acetoacetic ester synthesis.

Table 4: Acetoacetic Ester Synthesis for Ketone Precursor to 2-Methylpentanoic Acid

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Ethyl acetoacetate, Sodium ethoxide | Sodioacetoacetic ester uomustansiriyah.edu.iq |

| 2. Alkylation | Propyl bromide | Ethyl 2-propylacetoacetate |

| 3. Hydrolysis & Decarboxylation | H₃O⁺, Heat | 2-Hexanone |

| 4. Oxidation (e.g., Haloform) | I₂, NaOH then H₃O⁺ | Pentanoic acid (not 2-methylpentanoic acid) |

Note: Standard acetoacetic ester synthesis does not directly yield 2-methylpentanoic acid. A modified approach would be required.

Aldol (B89426) Condensation Derived Syntheses

The aldol condensation provides a pathway to synthesize α,β-unsaturated aldehydes and ketones, which can then be further modified to produce saturated carboxylic acids like 2-methylpentanoic acid. foreverest.netthegoodscentscompany.com

The synthesis can begin with the self-condensation of propanal under basic conditions (e.g., dilute sodium hydroxide) to form 2-methyl-2-pentenal. foreverest.netthegoodscentscompany.comgoogle.com This reaction involves the formation of an enolate from one molecule of propanal, which then attacks the carbonyl carbon of a second propanal molecule, followed by dehydration. researchgate.net

The resulting α,β-unsaturated aldehyde, 2-methyl-2-pentenal, can then be oxidized to 2-methyl-2-pentenoic acid. google.comsmolecule.com Subsequently, the carbon-carbon double bond in 2-methyl-2-pentenoic acid can be reduced through catalytic hydrogenation to yield the saturated carboxylic acid, 2-methylpentanoic acid. thegoodscentscompany.comsmolecule.comsioc-journal.cn

Table 5: Synthesis of 2-Methylpentanoic Acid via Aldol Condensation

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Aldol Condensation | Propanal | Dilute NaOH | 2-Methyl-2-pentenal foreverest.netgoogle.com |

| 2. Oxidation | 2-Methyl-2-pentenal | Oxidizing Agent (e.g., NaClO₂) | 2-Methyl-2-pentenoic acid google.com |

| 3. Hydrogenation | 2-Methyl-2-pentenoic acid | H₂, Catalyst (e.g., Pd/C) | 2-Methylpentanoic Acid smolecule.comsioc-journal.cn |

Grignard Reagent Mediated Carboxylation

The reaction of a Grignard reagent with carbon dioxide is a direct and effective method for the synthesis of carboxylic acids. To synthesize 2-methylpentanoic acid using this approach, a Grignard reagent derived from a secondary pentyl halide is required.

The synthesis begins with the reaction of 2-bromopentane (B28208) with magnesium metal in an anhydrous ether solvent to form sec-pentylmagnesium bromide. This Grignard reagent is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide, forming a magnesium carboxylate salt. The final step is the acidification of this salt with a dilute acid, such as aqueous HCl, to protonate the carboxylate and yield 2-methylpentanoic acid.

Table 6: Grignard Synthesis of 2-Methylpentanoic Acid

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Grignard Formation | 2-Bromopentane, Mg, Anhydrous ether | sec-Pentylmagnesium bromide |

| 2. Carboxylation | 1. CO₂ (solid)2. H₃O⁺ | 2-Methylpentanoic Acid |

Biocatalytic and Enzymatic Synthesis

Biocatalytic and enzymatic methods offer a green and sustainable alternative to traditional chemical synthesis. These processes utilize enzymes or whole-cell systems to catalyze reactions with high selectivity under mild conditions.

Enzymatic Esterification Processes

Enzymatic esterification is a widely used method for the synthesis of esters like this compound. This process typically involves the use of lipases, which are enzymes that catalyze the formation of ester bonds.

The enzymatic esterification of 2-methylpentanoic acid has been successfully demonstrated, particularly in the synthesis of novel biolubricants. researchgate.net For instance, the synthesis of decane-1,10-diyl bis(this compound) was achieved by reacting 2-methylpentanoic acid with 1,10-decanediol (B1670011) using an immobilized lipase (B570770), Lipozyme® 435, in a solvent-free system. researchgate.netresearchgate.net This marked the first documented instance of a lipase from Candida antarctica (CalB) catalyzing a reaction with this branched acid. mdpi.comnih.gov

The reaction proceeds through the formation of an ester linkage between the carboxylic acid group of 2-methylpentanoic acid and the hydroxyl group of an alcohol. researchgate.net Studies have shown that while lipases like Lipozyme® 435 are highly efficient with linear acids and branched alcohols, their effectiveness can be lower with linear alcohols and branched acids like 2-methylpentanoic acid. nih.gov The structure of the carboxylic acid can influence the lipase's active center, and acids with a pKa lower than 4.8 may lead to irreversible enzyme inactivation. nih.gov

The reaction scheme for the synthesis of decane-1,10-diyl bis(this compound) involves two main steps, as illustrated below:

Monoesterification: 2-methylpentanoic acid (MPA) reacts with 1,10-decanediol (DD) to form 10-hydroxydecyl-2-methylpentanoate (HDMP).

Diesterification: A second molecule of MPA reacts with HDMP to produce the final product, decane-1,10-diyl bis(this compound) (DDBMP). researchgate.net

To enhance the efficiency and yield of lipase-catalyzed esterification, several reaction parameters are optimized. Key factors include temperature, biocatalyst concentration, and substrate molar ratio.

In the synthesis of decane-1,10-diyl bis(this compound), the optimal temperature was found to be 80 °C. researchgate.netmdpi.com While higher temperatures generally increase reaction rates, enzymatic processes are limited by the thermal stability of the enzyme. At 90 °C, a notable decrease in the activity of Lipozyme® 435 was observed, leading to lower conversion rates. nih.gov

The concentration of the biocatalyst also plays a crucial role. A concentration of 2.5% (w/w) of Lipozyme® 435 was determined to be optimal for the synthesis of decane-1,10-diyl bis(this compound). researchgate.netmdpi.com Increasing the enzyme concentration to 5% could reduce the reaction time, but it also presented challenges such as poor mass transfer and increased operational costs. mdpi.com

The substrate molar ratio is another critical parameter. For the synthesis of the aforementioned diester, a stoichiometric acid-to-alcohol molar ratio of 2:1 was initially used. mdpi.com However, due to the loss of 2-methylpentanoic acid through vaporization at the optimal reaction temperature, the final product purity was only 59%. mdpi.comnih.gov By using a molar excess of the acid (20% or 30%), the purity of the final product could be significantly increased to 89.59% and 92.6%, respectively, after 7 hours of reaction. mdpi.comnih.gov

Table 1: Optimization of Reaction Parameters for the Synthesis of Decane-1,10-diyl bis(this compound)

| Parameter | Optimal Value | Observation |

|---|---|---|

| Temperature | 80 °C | Higher temperatures led to enzyme deactivation. nih.gov |

| Biocatalyst Concentration | 2.5% (w/w) | Higher concentrations were not cost-effective. mdpi.com |

The reusability of the biocatalyst is a key factor in the economic viability of an enzymatic process. researchgate.net Immobilized enzymes, such as Lipozyme® 435, can be easily recovered and reused for multiple reaction cycles. academie-sciences.fr In the synthesis of decane-1,10-diyl bis(this compound), the immobilized lipase was recovered by simple separation from the reaction liquid and could be reused. mdpi.com Studies on the reusability of Lipozyme® 435 in the synthesis of another branched ester, 2-octyl-1-dodecanoyl 2-methylhexanoate, showed that the enzyme could be effectively reused for several cycles. researchgate.net

The operational feasibility of these biocatalytic processes is enhanced by their adherence to the principles of "Green Chemistry". researchgate.netresearchgate.net They often operate under milder conditions, reduce waste, and can lead to products with high purity, minimizing the need for extensive purification steps. researchgate.netresearchgate.net

Optimization of Biocatalytic Reaction Parameters

Fermentation-Based Production of 2-Methylpentanoic Acid Derivatives

Fermentation is another biocatalytic route for producing carboxylic acids and their derivatives. tianmingpharm.comgoogle.com This method utilizes microorganisms to convert sugars or other feedstocks into the desired products. google.com While direct fermentation to produce this compound is not extensively documented, the precursor, 2-methylpentanoic acid, can be produced through fermentation processes involving certain anaerobic bacteria. These bacteria can produce branched-chain fatty acids from the metabolism of compounds like propionyl-CoA and acetyl-CoA.

Derivatives of β-hydroxycarboxylic acids, including 3-hydroxy-2-methylpentanoic acid, can be produced via fermentation. google.com These compounds can then be further processed to yield other valuable chemicals. google.com

Asymmetric and Enantioselective Synthesis

The synthesis of specific enantiomers of this compound and its derivatives is crucial, as different enantiomers can have distinct biological activities or properties. Asymmetric and enantioselective synthesis methods are employed to produce these chiral compounds with high enantiomeric purity.

One approach to obtaining enantiomerically enriched 2-methylpentanoic acid is through the kinetic resolution of a racemic mixture using immobilized lipases. capes.gov.br For instance, lipases immobilized on chrysotile have been used for the enantioselective esterification of racemic 2-methylpentanoic acid. capes.gov.brscielo.br

Another strategy is the asymmetric hydrogenation of a prochiral precursor. The synthesis of (S)-2-methylpentanoic butyl ester, also known as Methyl Chamomile, has been achieved through the asymmetric hydrogenation of 2-methylenepentanoic acid. researchgate.net This key step is catalyzed by a Ru(II) complex in the presence of a chiral diphosphine ligand. researchgate.net

Furthermore, the enantioselective synthesis of ethyl (S)-2-methylpentanoate has been accomplished via the hydrogenation of ethyl (E)-2-methylpent-2-en-1-oate catalyzed by a chiral Iridium (Ir) catalyst. chemicalbook.comchemicalbook.com This method can achieve high enantiomeric excess (ee). chemicalbook.com

The biocatalytic synthesis of (S)-2-cyano-2-methylpentanoic acid, a derivative of 2-methylpentanoic acid, has been demonstrated using a nitrilase from Rhodococcus rhodochrous J1 expressed in Escherichia coli. nih.govresearchgate.net The recombinant cells enantioselectively hydrolyzed 2-methyl-2-propylmalononitrile to yield the (S)-acid with a high enantiomeric excess of 96% and a molar yield of 97%. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | C6H11O2⁻ | |

| 2-Methylpentanoic Acid | 2-Methylvaleric Acid | C6H12O2 |

| Decane-1,10-diyl bis(this compound) | DDBMP | C22H42O4 |

| 1,10-Decanediol | DD | C10H22O2 |

| Lipozyme® 435 | Immobilized lipase from Candida antarctica | |

| 10-Hydroxydecyl-2-methylpentanoate | HDMP | C16H32O3 |

| 2-Octyl-1-dodecanoyl 2-methylhexanoate | C27H52O2 | |

| Ethyl (S)-2-methylpentanoate | C8H16O2 | |

| (S)-2-Methylpentanoic butyl ester | Methyl Chamomile | C10H20O2 |

| 2-Methylenepentanoic acid | C6H10O2 | |

| Ethyl (E)-2-methylpent-2-en-1-oate | C8H14O2 | |

| (S)-2-Cyano-2-methylpentanoic acid | CMPA | C7H11NO2 |

| 2-Methyl-2-propylmalononitrile | C8H12N2 | |

| 3-Hydroxy-2-methylpentanoic acid | C6H12O3 | |

| Propionyl-CoA | C24H38N7O17P3S |

Chiral Catalyst Applications in this compound Formation

The enantioselective synthesis of this compound and its derivatives is a critical process in the production of various fine chemicals, particularly fragrances and pharmaceuticals. Chiral catalysts play a pivotal role in achieving high enantiomeric purity of the desired stereoisomer.

One notable application is in the synthesis of enantiomerically enriched butyl this compound, known as Methyl Chamomile, a valuable fragrance. researchgate.net A key step in this process is the asymmetric hydrogenation of 2-methylenepentanoic acid. This reaction is effectively catalyzed by a ruthenium(II) complex in combination with a chiral diphosphine ligand. researchgate.net The choice of the chiral ligand is crucial for the stereochemical outcome of the reaction.

Research has demonstrated the use of various commercially available chiral diphosphine ligands in conjunction with a ruthenium precursor, such as [RuCl(benzene)]2, for this transformation. researchgate.net The reaction conditions, including hydrogen pressure and the presence of promoters like triethylamine, significantly influence both the conversion rate and the enantiomeric excess (ee) of the product. researchgate.net For instance, at 70 atm of hydrogen pressure, promising levels of enantioselectivity have been achieved. researchgate.net

Another significant approach to obtaining chiral 2-methylpentanoic acid derivatives involves the use of chiral auxiliaries. For example, (S)-4-(1-methylethyl)-2-oxazolidinone has been employed as a chiral auxiliary in the synthesis of optically active 5-(2,5-dimethylphenoxy)-2-methylpentanoic acid. nih.gov

Furthermore, iridium catalysts bearing chiral ligands have been shown to be effective in the enantioselective hydrogenation of unsaturated esters to produce chiral esters like ethyl this compound. chemicalbook.com For example, the use of a specific iridium catalyst, [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]-, in dichloromethane (B109758) under hydrogen pressure has yielded ethyl this compound with a high enantiomeric excess of 96%. chemicalbook.com

Enzymatic catalysis also presents a powerful method for chiral synthesis. The nitrilase enzyme from Rhodococcus rhodochrous J1, expressed in Escherichia coli, can enantioselectively hydrolyze 2-methyl-2-propylmalononitrile to produce (S)-2-cyano-2-methylpentanoic acid with a high enantiomeric excess of 96%. nih.gov

The table below summarizes key findings in the chiral synthesis of this compound and its derivatives using different catalytic systems.

| Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

| Ru(II) complex with chiral diphosphine ligand | 2-Methylenepentanoic acid | Butyl this compound | 76% | Hydrogen pressure and amine promoters influence conversion and enantioselectivity. researchgate.net |

| (S)-4-(1-methylethyl)-2-oxazolidinone | - | 5-(2,5-dimethylphenoxy)-2-methylpentanoic acid | Optically active | Successful application of a chiral auxiliary for the synthesis of a chiral analogue of gemfibrozil. nih.gov |

| [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]- | Ethyl 2-formylpentanoate | Ethyl this compound | 96% | Highly enantioselective hydrogenation of an unsaturated ester precursor. chemicalbook.com |

| Nitrilase from Rhodococcus rhodochrous J1 | 2-Methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | Efficient enzymatic hydrolysis for the production of a chiral cyanopentanoic acid derivative. nih.gov |

These examples highlight the diverse and effective strategies available for the asymmetric synthesis of this compound and its derivatives, with chiral catalysts, both metallic and enzymatic, being instrumental in achieving high levels of stereocontrol.

Reaction Mechanisms and Pathways Involving 2 Methylpentanoate

Enzymatic Conversions

Enzymes, as highly specific biological catalysts, can facilitate a range of reactions involving 2-methylpentanoate and its derivatives. These include oxidation-reduction reactions and the targeted inhibition of specific enzymes.

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant, often utilizing cofactors like NAD+ or NADP+. taylorandfrancis.com While the direct oxidation or reduction of this compound itself is not extensively documented, studies on its derivatives reveal key enzymatic interactions.

In the muscle of Ascaris lumbricoides, a 2-methylacetoacetyl-CoA reductase has been purified that catalyzes the NADH-dependent reduction of ethyl-3-keto-2-methyl pentanoate. nih.gov This reaction is significant as 3-keto-2-methyl pentanoyl-CoA is a proposed intermediate in the metabolic pathway that produces 2-methylvalerate, a major fermentation product in the organism. nih.gov The enzyme demonstrates that it can use ethyl esters as substitutes for the physiological coenzyme A derivatives, but only when a branched 2-methyl group is present. nih.gov

Another relevant oxidoreductase is ketol-acid reductoisomerase, an enzyme involved in the biosynthesis of branched-chain amino acids. uniprot.org In Burkholderia pseudomallei, this enzyme catalyzes the reaction converting (2R,3R)-2,3-dihydroxy-3-methylpentanoate and NADP+ into (S)-2-ethyl-2-hydroxy-3-oxobutanoate, NADPH, and a proton. uniprot.org

The enzymatic synthesis of decane-1,10-diyl bis(this compound), a novel biolubricant, has been achieved through the esterification of 2-methylpentanoic acid and 1,10-decanediol (B1670011) using a lipase (B570770), Lipozyme® 435. nih.govnih.govresearchgate.net Although lipases are hydrolases, they can catalyze esterification under specific conditions. Optimal conversion was achieved at 80°C with a 2.5% (w/w) biocatalyst concentration. nih.govresearchgate.net

Derivatives of this compound have been synthesized and evaluated as inhibitors for various enzymes, demonstrating the therapeutic potential of this chemical scaffold.

Research into pseudosaccharinamine derivatives identified potent inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. nih.gov Specifically, cyanomethyl (2S,3S)-2-(1,1-dioxobenzo[d]isothiazol-3-ylamino)-3-methylpentanoate was found to be a reversible and highly effective inhibitor of HLE. nih.gov

Table 1: Inhibition of Human Leukocyte Elastase (HLE) by a this compound Derivative

| Inhibitor Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|

Furthermore, derivatives of 2-methylpentanoic acid are central to the development of inhibitors for other key enzymes. Dipeptide derivatives, such as 1,2(S)-(2(S)-(2-(3,5-difluorophenyl)acetylamino)propionylamino)-4-methylpentanoic acid methyl ester, are studied for their potential biological activities, including enzyme inhibition. ontosight.ai Additionally, complex derivatives like N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester are known inhibitors of neutral endopeptidase (NEP), an enzyme that degrades natriuretic peptides involved in blood pressure regulation. google.com

Oxidoreductase-Catalyzed Reactions

Radical Reaction Kinetics of Methyl Pentanoate Species

The radical chemistry of methyl esters is fundamental to understanding their combustion behavior, particularly as they are considered surrogates for biodiesel fuels. researchgate.netresearcher.life Detailed kinetic studies have focused primarily on the straight-chain isomer, methyl pentanoate (MPe), providing insights into its isomerization, decomposition, and ring-closure pathways. These reaction pathways are highly dependent on temperature and pressure. researchgate.netresearchgate.net

Following the initial abstraction of a hydrogen atom from the fuel molecule, various radical isomers of methyl pentanoate are formed. osti.gov These radicals can then undergo isomerization through internal H-atom transfers, which are particularly significant at lower temperatures. researchgate.netresearchgate.net The reactions typically proceed through five- and six-membered ring transition states. researchgate.netresearchgate.net

Kinetic studies of methyl pentanoate flames show that while H-atom abstraction is highest at the '2' position (alpha to the carbonyl group), subsequent isomerization reactions play a crucial role. osti.govnsc.ru Isomerization of radicals at the 'm' (methoxy), '4', and '5' positions can produce the more stable, resonantly-stabilized '2'-methyl pentanoate radical. osti.govnsc.ru Theoretical calculations have identified the isomerization of the δ-radical to the α-radical as the most energetically favorable pathway among the various isomerization channels. researchgate.net

At high temperatures, the dominant reaction pathways for methyl pentanoate radicals are decomposition reactions, primarily through β-scission. researchgate.netresearchgate.net These reactions break the radical down into smaller, more stable molecules and radicals. osti.gov

The most significant decomposition route involves the '2'-methyl pentanoate radical, which breaks apart to form methyl acrylate (B77674) (MP2D) and an ethyl radical. osti.gov The ethyl radical subsequently decomposes to produce ethene. osti.gov Another energetically favorable decomposition channel involves the γ-radical, which breaks down to form a CH2C(=O)OCH3 radical and propene. researchgate.net Theoretical investigations into the pyrolysis of methyl pentanoate have identified the key decomposition channels at different temperature regimes. rsc.org

Table 2: Dominant Unimolecular Decomposition Channels of Methyl Pentanoate (MPe)

| Temperature Regime | Dominant Reaction Channel |

|---|---|

| Low Temperatures | MPe → CH3OC(=O)CH3 + CH2CHCH3 rsc.org |

The presence of a branched methyl group, as in the 4-methyl-1-pentyl radical, significantly impacts reaction rates compared to straight-chain radicals, with pathways forming substituted radical or alkene products being faster. nih.gov

Alongside isomerization and decomposition, ring-closure reactions represent another important pathway for methyl pentanoate radicals, especially at lower temperatures. researchgate.netresearchgate.net These reactions involve the radical end of the molecule attacking another part of the same molecule to form a cyclic structure.

A comprehensive theoretical study on methyl pentanoate radicals determined that the most energetically favored ring-closure reaction is the conversion of the δ-radical into a 1-methoxycyclopentanoxyl radical. researchgate.net This pathway, like isomerization, competes with decomposition reactions and its relative importance diminishes as temperature increases. researchgate.netresearchgate.net

Decomposition Kinetics

Combustion Chemistry and Flame Propagation Studies

The combustion of methyl pentanoate, a structural isomer of this compound and often used as a surrogate for biodiesel fuel components, has been the subject of detailed investigation. These studies provide critical insights into the oxidation and flame propagation characteristics of this class of alkyl esters.

Premixed Laminar Flames of Methyl Pentanoate

The detailed chemical structures of premixed laminar flames of methyl pentanoate have been extensively studied under various conditions. osti.govresearchgate.netosti.gov Experimental investigations are often conducted using a flat burner at pressures ranging from low (20 torr) to atmospheric (1 atm) and under both stoichiometric and fuel-rich conditions. osti.govresearchgate.netosti.govresearchgate.net Advanced diagnostic techniques, such as molecular beam mass spectrometry with tunable synchrotron vacuum ultraviolet (VUV) photoionization, are employed to measure the mole fraction profiles of a wide array of stable and intermediate species, alongside temperature profiles. osti.govresearchgate.netresearchgate.net

In these flame studies, researchers have identified and quantified numerous intermediates, including but not limited to methyl radicals, methane, acetylene, ethene, formaldehyde (B43269), methanol (B129727), propyne, ketene, and propene. osti.govresearchgate.net The concentrations of these species are highly dependent on the equivalence ratio and pressure. For instance, increasing the fuel/oxidizer equivalence ratio affects the profiles of ethene, acetylene, and formaldehyde. researchgate.net Comparisons between low-pressure and atmospheric-pressure flames show that the conversion of carbon monoxide (CO) to carbon dioxide (CO2) is significantly greater at higher pressures. osti.gov

Laminar burning velocities are a key parameter investigated in these studies. For methyl pentanoate (MPe), these velocities have been measured in constant volume combustion chambers at initial pressures from 1 to 4 bar and initial temperatures from 423 to 483 K. repec.org The data gathered from these experiments are crucial for validating combustion models and understanding flame propagation. repec.orgdp.tech

| Parameter | Value/Range | Reference |

|---|---|---|

| Pressure | 20 torr and 1 atm | osti.govresearchgate.netresearchgate.net |

| Equivalence Ratios (Φ) | Stoichiometric (1.0) and Fuel-Rich (>1.0) | osti.govresearchgate.net |

| Initial Temperature | 423 K, 453 K, 483 K | repec.org |

| Initial Pressure (Burning Velocity) | 1 bar, 2 bar, 4 bar | repec.org |

| Diagnostic Technique | Molecular Beam Mass Spectrometry (MBMS) | osti.govresearchgate.netresearchgate.net |

Chemical Kinetic Modeling of Alkyl Ester Oxidation

The development of detailed chemical kinetic reaction mechanisms is essential for accurately simulating the combustion of alkyl esters like methyl pentanoate. unt.eduosti.govcapes.gov.br These models are often built upon foundational chemistry for smaller molecules and extended to larger esters. osti.govosti.gov The principle of similarity of functional groups is a key concept, where reaction rates for processes like H-atom abstraction and unimolecular decomposition are constrained based on the molecule's structure. unt.eduosti.govresearchgate.net

For methyl pentanoate, kinetic models have been developed and validated against experimental data from premixed laminar flames. osti.govresearchgate.netosti.gov These models generally show good agreement between calculated and measured species profiles, confirming the identified reaction pathways. osti.govosti.gov The primary decomposition pathways for methyl pentanoate involve H-atom abstraction by radicals, leading to the formation of fuel radicals. researchgate.net The dominant pathway is the formation of the 2-radical (abstraction from the second carbon atom), which then decomposes to produce ethene and other intermediates. researchgate.net

Kinetic modeling has revealed that the molecular structure of the ester fuel significantly influences the concentrations of intermediate species. unt.eduosti.gov For example, the oxidation of methyl esters like methyl acetate (B1210297) and methyl formate (B1220265) tends to produce higher levels of formaldehyde, while ethyl esters yield more ethene and acetylene. researchgate.net These detailed models are crucial for understanding the nuances of biodiesel combustion, such as soot and NOx formation. researchgate.net

| Model Feature | Description | Reference |

|---|---|---|

| Modeling Approach | Extension of mechanisms for smaller alkyl esters (e.g., methyl formate, methyl acetate). | osti.govunt.eduosti.gov |

| Key Reaction Types | H-atom abstraction, unimolecular decomposition, radical isomerization. | osti.govresearchgate.netresearchgate.net |

| Validation Data | Species mole fraction profiles from premixed laminar flame experiments. | osti.govresearchgate.net |

| Dominant Decomposition Pathway (MPe) | Fuel → MPe2J (2-radical) → MP2D + n-propyl radical → ethene + methyl radical. | repec.orgresearchgate.net |

| Structural Influence | The ester group and alkyl chain length affect the formation of key intermediates like formaldehyde and ethene. | unt.eduresearchgate.net |

Non-Enzymatic Catalytic Conversions

Beyond combustion, this compound is involved in various non-enzymatic catalytic reactions, primarily related to its synthesis via esterification and its conversion into other valuable chemicals.

Heterogeneous Catalysis in Esterification

Methyl pentanoate is synthesized via the esterification of pentanoic acid with methanol. This reversible reaction is often catalyzed by solid acid catalysts to create a more environmentally friendly and easily separable system compared to traditional homogeneous acid catalysts. core.ac.uk

Ion-exchange resins, such as Amberlyst 15, have proven to be effective heterogeneous catalysts for this reaction. core.ac.uk Kinetic studies on the esterification of pentanoic acid with methanol using Amberlyst 15 have explored the influence of various reaction conditions. Key findings indicate that increasing the temperature accelerates the forward reaction. core.ac.uk Using an excess molar ratio of methanol to pentanoic acid (e.g., 10:1) shifts the equilibrium towards the formation of methyl pentanoate, achieving high conversions of up to 93%. core.ac.uk The reaction rate is also influenced by catalyst loading, with an optimal loading identified to minimize reaction time without unnecessary catalyst use. core.ac.uk The kinetics of such reactions can often be described by models like the Eley-Rideal mechanism, where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase. core.ac.uk Other heterogeneous catalysts, including various zeolites and organozirconium complexes, have also been employed for the esterification of fatty acids, demonstrating the broad applicability of this approach. mdpi.comnii.ac.jp

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Catalyst | Amberlyst 15 (Cation-exchange resin) | core.ac.uk |

| Reactants | Pentanoic acid and Methanol | core.ac.uk |

| Effect of Temperature | Increasing temperature accelerates the forward reaction rate. | core.ac.uk |

| Effect of Molar Ratio | An excess of methanol (e.g., 10:1 methanol to acid) increases acid conversion by shifting equilibrium. | core.ac.uk |

| Maximum Conversion | 93% at 333.15 K with a 10:1 molar ratio and 7% catalyst loading. | core.ac.uk |

| Kinetic Model | Data fits well with the Eley-Rideal (ER) model. | core.ac.uk |

Conversion over Equilibrium Fluid Catalytic Cracking (FCC) Catalysts

Fluid catalytic cracking (FCC) is a cornerstone process in petroleum refining used to convert heavy hydrocarbons into more valuable lighter products like gasoline and light olefins. researchgate.net The catalysts are typically composed of a zeolite, such as Y-zeolite or ZSM-5, embedded in a matrix. ulisboa.pt While specific studies on this compound are scarce, the behavior of similar bio-derived molecules, such as triglycerides and other esters, over FCC catalysts provides strong indications of its potential conversion pathways.

When molecules containing oxygen, like esters, are introduced into an FCC unit, the catalyst promotes cracking of C-C bonds. researchgate.net Zeolites like HZSM-5 are particularly effective at cracking biomass-derived oils into lighter fractions. rsc.org The presence of mesoporosity in the catalyst can enhance conversion and gasoline yield by improving mass transfer for bulky molecules. rsc.org

The expected products from the cracking of a molecule like methyl pentanoate would include light olefins (e.g., propylene, butene), gasoline-range hydrocarbons, and lighter gaseous products (dry gas). ulisboa.ptulaval.ca The ester functional group would likely lead to the formation of CO2 and water. The process is also accompanied by coke formation on the catalyst, which leads to deactivation. ulisboa.pt The product distribution is highly dependent on the catalyst type (e.g., the Si/Al ratio and crystal size of the zeolite) and the process conditions. ulisboa.pt Using nanosized zeolites in FCC catalysts can alter product selectivity, for instance by reducing the yield of heavy cycle oil (HCO) and coke. ulaval.ca

Biological Roles and Metabolic Intermediates Non Human Organisms

Occurrence in Natural Biological Systems

Presence in Plant and Fruit Metabolomes

2-Methylpentanoate and its related compounds are recognized as volatile components that contribute to the aroma and flavor profiles of various fruits. For instance, esters such as ethyl this compound are known for their fruity and pungent smells, contributing to the characteristic scents of baked goods, dairy products, and beverages. medchemexpress.com Specifically, ethyl this compound is described as having a fruity apple character with notes of cider and sweet pineapple. thegoodscentscompany.com The methyl ester, methyl this compound, is also associated with fruity and apple-like aromas. hmdb.cahmdb.ca

The biosynthesis of these branched-chain esters in fruits like apples is closely linked to the metabolism of branched-chain amino acids (BCAAs). ashs.org For example, the metabolism of isoleucine can lead to the formation of 2-methylbutanol and 2-methylbutanoate moieties, which are precursors to their respective esters. ashs.org Studies on 'Jonagold' apples have shown a significant increase in isoleucine content during ripening, which correlates with the production of branched-chain esters. ashs.org This suggests that the synthesis of these esters is a result of de novo precursor biosynthesis rather than the breakdown of pre-existing amino acids. biorxiv.org The presence of this compound has also been noted in the metabolomic analysis of Tabasco chili pepper fruits. mdpi.com

Table 1: Occurrence of this compound and Related Esters in Fruits

| Compound | Fruit/Food | Associated Aroma/Flavor |

| Ethyl this compound | General (used in food flavoring) | Fruity, pungent, apple, cider, sweet pineapple medchemexpress.comthegoodscentscompany.com |

| Methyl this compound | General (used in food flavoring) | Fruity, apple hmdb.cahmdb.ca |

| 2-Methylbutanoate esters | Apple | Characteristic apple aroma ashs.orgbiorxiv.org |

| This compound | Tabasco Chili Pepper | Component of metabolome mdpi.com |

Formation in Microbial Metabolism

Microbial metabolism is a significant source of this compound and its precursor, 2-methylpentanoic acid. This branched-chain fatty acid is produced by gut microbes through the metabolism of branched-chain amino acids. medchemexpress.com In some parasitic worms, such as Ascaris, this compound is a key end product of anaerobic energy metabolism. researchgate.netnih.gov These organisms condense two molecules of propionyl-CoA to form the backbone of this compound. researchgate.net This pathway is a modification of the typical fatty acid synthesis and is crucial for maintaining redox balance under anaerobic conditions. researchgate.netnih.gov

Lactic acid bacteria are also known to produce a variety of organic acids, including acetate (B1210297) and propionate, which are precursors for branched-chain fatty acids. nih.gov The metabolic pathways in these microbes are geared towards maximizing energy conservation and product yield from available carbon sources. nih.gov The formation of 2-methylpentanoic acid in microbes can involve the ß-oxidation of longer branched-chain acids, ultimately yielding propionyl-CoA fragments that can be further metabolized. inchem.org

Involvement in Biochemical Pathways

Amino Acid and Sugar Biosynthesis Pathways

The biosynthesis of this compound is intrinsically linked to amino acid metabolism, particularly that of the branched-chain amino acid isoleucine. wikipedia.org In plants and microorganisms, the synthesis of isoleucine starts from pyruvate (B1213749) and alpha-ketobutyrate. wikipedia.orgnih.gov A key intermediate in this pathway is α-keto-β-methylvalerate, which is a direct precursor to both isoleucine and the 2-methylbutanoate moiety of branched-chain esters. ashs.org The production of these esters in fruits is thought to result from an enhanced catabolism of α-keto-β-methylvalerate. ashs.org

The initial steps of BCAA biosynthesis involve the condensation of pyruvate with another molecule of pyruvate or with α-ketobutyrate, a reaction catalyzed by acetohydroxyacid synthase (AHAS). biorxiv.orgnih.gov This enzyme is a known target for certain herbicides, and its inhibition leads to a decrease in the production of branched-chain volatiles. biorxiv.org Sugars, being the primary source of carbon and energy, are funneled through glycolysis to produce pyruvate, which then enters the BCAA biosynthetic pathway. nih.govuoanbar.edu.iq

Lipid and Fatty Acid Metabolism

This compound and its acid form, 2-methylpentanoic acid, are classified as branched-chain fatty acids and are involved in lipid metabolism. foodb.cafoodb.ca In some organisms, these compounds can serve as an energy source and are part of the broader fatty acid metabolism pathways. foodb.cafoodb.ca For instance, in the parasitic worm Ascaris, this compound is synthesized as a final product of its anaerobic energy metabolism, representing a unique adaptation of fatty acid synthesis. researchgate.netnih.gov This process is a reversal of the typical β-oxidation pathway seen in many other organisms. researchgate.net

In mammals, 2-methylpentanoic acid can undergo β-oxidation, leading to its breakdown into smaller, metabolizable fragments like propionyl-CoA. inchem.org This indicates that branched-chain fatty acids can be integrated into the central energy-producing pathways of the cell.

Cellular Signaling Processes

While direct evidence for the role of this compound in cellular signaling is still emerging, its precursor, 2-methylpentanoic acid, and related molecules have been shown to influence cellular processes. As a short-chain fatty acid produced by gut microbes, 2-methylvaleric acid (an alternative name for 2-methylpentanoic acid) may regulate host energy metabolism and inflammatory responses. medchemexpress.com Some studies suggest that related compounds can influence key cellular signaling pathways, including those related to energy metabolism and stress responses. For example, certain derivatives have been shown to modulate gene expression associated with cell cycle progression and apoptosis. However, the specific signaling roles of this compound itself in non-human organisms require further investigation.

General Biochemical Reagent Applications in Life Science Research

This compound and its derivatives serve as versatile reagents in various life science research applications, ranging from analytical standards in metabolic studies to substrates in enzymatic synthesis and probes for investigating molecular interactions.

Use as an Analytical Standard

In the field of metabolic research, 2-methylpentanoic acid, also known as 2-methylvaleric acid, functions as a crucial analytical standard. Its application is particularly notable in the study of gut microbiome-host interactions and associated metabolic diseases.

Gas Chromatography Internal Standard: Research has demonstrated the utility of 2-methylpentanoic acid as an internal standard for the gas chromatographic analysis of metabolic end products from anaerobic bacteria. chemsrc.com Internal standards are essential for accurate quantification of analytes by correcting for variations in sample injection and detection.

Biomarker for Metabolic Diseases: 2-Methylpentanoic acid is a branched-chain fatty acid (SCFA) produced by the metabolic activity of gut microbes on branched-chain amino acids. medchemexpress.commedchemexpress.com Studies have identified it as a potential fecal biomarker for metabolic conditions such as type 2 diabetes. medchemexpress.commedchemexpress.com Its concentration has been observed to be significantly lower in the feces of diabetic mouse models. medchemexpress.commedchemexpress.com As an analytical standard, pure 2-methylpentanoic acid is used to create calibration curves for accurately quantifying its levels in biological samples, thereby aiding in the study of its role in host energy metabolism and inflammatory responses. medchemexpress.commedchemexpress.com

Substrate in Biocatalysis and Enzymatic Assays

The unique branched structure of this compound makes it a valuable substrate in enzymatic reactions, particularly for the synthesis of novel compounds with specific properties.

Enzymatic Synthesis of Biolubricants: A significant application is the use of 2-methylpentanoic acid as a substrate for enzymatic esterification to produce novel biolubricants. nih.govmdpi.com In one study, 2-methylpentanoic acid was reacted with 1,10-decanediol (B1670011) using an immobilized lipase (B570770), Lipozyme® 435, as a biocatalyst. nih.govmdpi.com This reaction, conducted in a solvent-free medium, yielded decane-1,10-diyl bis(this compound), a new diester with a high viscosity index, indicating its suitability as a biolubricant for extreme temperature applications. nih.govmdpi.com This research highlights the feasibility of using 2-methylpentanoic acid in green chemistry processes to develop sustainable industrial products. nih.govmdpi.com The study successfully demonstrated that the lipase from Candida antarctica (CalB) could catalyze a reaction with this branched acid for the first time. nih.gov

The efficiency of this biocatalytic process was optimized by adjusting reaction parameters, as detailed in the table below.

| Parameter | Condition | Outcome | Reference |

| Temperature | 80 °C | Optimal for reaction conversion | nih.govmdpi.com |

| Biocatalyst Concentration | 2.5% (w/w) | Achieved 99% conversion in 6 hours | nih.govmdpi.com |

| Substrate Molar Ratio | 30% molar excess of 2-methylpentanoic acid | Resulted in the highest product purity (92.6%) | nih.govmdpi.com |

Probes for Studying Enzyme-Substrate Interactions

Derivatives of this compound are synthesized to serve as biochemical probes for investigating the intricacies of enzyme-substrate binding and interaction.

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate has been utilized as a biochemical probe to study these interactions. The specific stereochemistry and functional groups of this molecule, such as the bromophenyl group and the Boc-protected amine, allow it to interact with the active sites of enzymes. The bromophenyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds, providing valuable insights into the binding mechanisms of molecular targets.

Advanced Analytical Methodologies for 2 Methylpentanoate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Various chromatographic methods have been developed and optimized for the analysis of 2-methylpentanoate and other short-chain fatty acids (SCFAs).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like 2-methylpentanoic acid and its esters. sielc.comgoogle.com A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of 2-methylpentanoic acid, a simple RP-HPLC method can be employed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses, aligning with the principles of Ultra-Performance Liquid Chromatography (UPLC). sielc.com

Derivatization is often employed to enhance the detection of SCFAs by HPLC. One common method involves the use of 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group to form a UV-active derivative. mdpi.com This allows for sensitive detection using a Diode Array Detector (DAD). A study detailing the quantification of SCFAs in chicken feces utilized an SPE-HPLC-DAD method with a C18 column and a gradient mobile phase of sulfuric acid and acetonitrile. researchgate.net

Table 1: Example HPLC Method Parameters for 2-Methylpentanoic Acid Analysis

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV or MS | sielc.com |

| Application | Analysis of 2-methylpentanoic acid | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with sub-2 µm particles. ijpcbs.comresearchgate.net This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijpcbs.compharmascholars.com UPLC systems operate at much higher pressures to accommodate the smaller particle sizes and maintain optimal flow rates. researchgate.net

UPLC is particularly well-suited for the analysis of complex biological samples containing SCFAs like this compound. nih.govresearchgate.net A UPLC-MS/MS method for analyzing SCFAs in serum samples has been described, highlighting the need for specific column and gradient conditions. researchgate.net In one method, derivatized SCFAs were separated on a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.com

The enhanced sensitivity of UPLC-MS makes it a powerful tool for metabolomics and biomarker discovery. nih.govresearchgate.net For instance, a UPLC-High Resolution Mass Spectrometry (HRMS) method was developed for the absolute quantification of nine C2-C6 SCFAs in human feces, demonstrating high linearity, accuracy, and precision. nih.gov

Table 2: UPLC Method Parameters for SCFA Analysis

| Parameter | Value | Reference |

| Column | Atlantis PREMIER BEH C18 AX (2.1 × 150 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | mdpi.com |

| Gradient | 5% to 50% B in 20 min, then to 100% B in 3 min | mdpi.com |

| Flow Rate | 0.2 mL/min | mdpi.com |

| Detection | Mass Spectrometry (MS) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for this compound and other SCFAs. nih.govspringernature.commdpi.com The process typically involves extraction of the fatty acids, derivatization to increase their volatility, and subsequent analysis by GC-MS. jfda-online.com

Derivatization is a critical step for the successful GC-MS analysis of SCFAs. jfda-online.com Common derivatization reagents include alkyl chloroformates and silylating agents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.gov One method describes the derivatization of SCFAs with benzyl (B1604629) chloroformate for sensitive quantification by GC-MS. medchemexpress.com Another study utilized an automated alkyl chloroformate derivatization for high-throughput analysis of microbial metabolomes, including 2-methylpentanoic acid. nih.gov

Table 3: GC-MS Analysis of 2-Methylpentanoic Acid

| Parameter | Value | Reference |

| Derivatization Reagent | Alkyl chloroformate | nih.gov |

| Column | DB-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection | Time-of-Flight Mass Spectrometry (TOFMS) | nih.gov |

Negative Chemical Ionization (NCI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic compounds. gcms.czwikipedia.org When coupled with GC, it becomes a powerful tool for analyzing trace levels of specific compounds in complex matrices. gcms.cz For the analysis of 2-methylpentanoic acid, derivatization with an electrophilic reagent is necessary to make it amenable to NCI detection. nih.gov

A method was developed for the analysis of 2-, 3-, and 4-methylpentanoic acids in wine using GC-NCI-MS. nih.gov This method involved derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which introduces a highly electrophilic pentafluorobenzyl group. nih.gov This approach provided very low detection limits, in the nanogram per liter range, and good reproducibility. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. leco.com In GC×GC, the effluent from the first column is sequentially trapped and then rapidly injected onto a second, shorter column with a different stationary phase. leco.com This results in a two-dimensional chromatogram with highly resolved peaks. leco.com

GC×GC coupled with a Flame Ionization Detector (FID) is a robust method for the quantitative analysis of complex volatile mixtures, such as those found in food and beverages. chromatographyonline.com The FID provides a universal response for hydrocarbons, making it suitable for quantifying a wide range of compounds. mdpi.com The enhanced separation power of GC×GC allows for the resolution of isomeric compounds, such as the different isomers of methylpentanoic acid, which may co-elute in a single-dimension GC analysis.

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the selective isolation and concentration of analytes from complex matrices. researchgate.netfrontiersin.org It is often employed prior to chromatographic analysis to remove interfering substances and enrich the target compounds. frontiersin.org For the analysis of this compound and other SCFAs in biological samples, various SPE sorbents and methods have been developed. frontiersin.orggoogle.comwipo.int

A method for analyzing methylpentanoic acids in wine utilized SPE for selective isolation prior to GC-NCI-MS analysis. nih.gov In another study, a Bond Elut Plexa SPE column was used for the rapid purification of SCFAs from intestinal and fecal contents without the need for derivatization before extraction. mdpi.com The choice of SPE sorbent is critical and depends on the properties of the analyte and the sample matrix. For acidic compounds like 2-methylpentanoic acid, anion exchange or mixed-mode sorbents can be effective. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) Applications

Spectroscopic and Ionization Techniques

Modern mass spectrometry offers a suite of ionization techniques that can be tailored to the analyte and the research question. For a compound like this compound, where differentiation from other C6H12O2 esters is crucial, "soft" ionization methods that minimize molecular fragmentation are particularly valuable. These techniques preserve the molecular ion, providing a clear indication of the compound's molecular weight.

Tunable Synchrotron Vacuum Ultraviolet (VUV) Photoionization

Tunable Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry (SVUV-PIMS) is a powerful analytical tool for the comprehensive analysis of complex gas-phase chemical systems. nih.govpsi.ch This method utilizes high-intensity, tunable VUV photons generated by a synchrotron to ionize molecules. researchgate.netresearchgate.net

Principles and Research Applications:

The core principle of SVUV-PIMS lies in single-photon ionization, where a VUV photon is absorbed by a molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺). researchgate.net Unlike high-energy electron ionization, this process is significantly "softer," meaning it imparts less internal energy to the molecule, thereby suppressing extensive fragmentation. researchgate.networldscientific.com

A key advantage of this technique is the precise tunability of the photon energy. nih.gov Every molecule has a distinct ionization energy (IE)—the minimum energy required to remove an electron. By scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) curve is generated. rsc.org The onset of this curve corresponds to the molecule's IE, which serves as a unique fingerprint for its identification. rsc.org This capability is especially critical for distinguishing between structural isomers, which have the same mass but different ionization energies. nih.govworldscientific.com

In the context of this compound research, SVUV-PIMS would be invaluable for:

Isomer Differentiation: Accurately distinguishing this compound from its numerous isomers (e.g., methyl pentanoate, ethyl butanoate, propyl propanoate) in complex mixtures.

Combustion Chemistry: Tracking the concentration of this compound and its isomeric intermediates in real-time during biofuel combustion studies, providing crucial data for validating and refining kinetic models. nih.govresearchgate.net

Atmospheric Science: Identifying and quantifying trace amounts of this compound in atmospheric samples, helping to understand its role in the formation of secondary organic aerosols. orgprints.org

While direct studies on this compound using this method are not widely published, research on related esters demonstrates its utility. For instance, studies on the combustion of methyl pentanoate and methyl crotonate have successfully used SVUV-PIMS to measure mole fraction profiles of dozens of flame species, including isomeric intermediates, showcasing the technique's power. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature (via VUV-PIMS) |

|---|---|---|---|

| Methyl this compound | C7H14O2 | 130.18 | Each isomer possesses a unique Ionization Energy (IE) that can be precisely measured from its Photoionization Efficiency (PIE) curve, allowing for unambiguous identification. |

| Methyl pentanoate | C6H12O2 | 116.16 | |

| Ethyl butanoate | C6H12O2 | 116.16 | |

| Propyl propanoate | C6H12O2 | 116.16 |

Soft Electron-Impact Ionization Mass Spectrometry

Electron-impact ionization (EI) is a conventional and widely used technique in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS). scioninstruments.com However, standard EI operates at a high electron energy (typically 70 eV), which causes extensive fragmentation of the analyte molecule. bitesizebio.comshimadzu.com This "hard" ionization can be useful for structural elucidation but often leads to a weak or absent molecular ion peak, complicating identification. scioninstruments.com

Soft electron-impact ionization is an alternative approach that uses a lower electron energy. By reducing the energy of the bombarding electrons, the degree of fragmentation is significantly decreased, which helps to preserve the molecular ion. stackexchange.com

Principles and Research Findings:

The fundamental principle of soft EI is the same as hard EI—ionization through collision with electrons—but the lower energy transfer results in a much simpler mass spectrum. bitesizebio.comstackexchange.com This is particularly advantageous for analyzing esters like this compound, where standard 70 eV EI spectra are dominated by fragment ions, making it difficult to confirm the molecular weight directly.

Soft EI is especially useful in experimental setups where a synchrotron source is not accessible. For example, it has been employed in studies of atmospheric pressure flames of methyl pentanoate to identify intermediates. metwarebio.com The resulting spectra, while having some fragmentation, are considerably easier to interpret than their hard EI counterparts due to the enhanced molecular ion signal.

A comparative analysis of the mass spectra of a related compound, methyl this compound (an isomer of ethyl this compound), illustrates the difference between hard and soft EI.

| Ionization Method | Key Characteristic | Expected Major Peaks for Methyl this compound (m/z) | Information Provided |

|---|---|---|---|

| Hard EI (70 eV) | Extensive Fragmentation | 88, 101, 55, 43, 29 (Molecular ion at m/z 130 is often very weak or absent). nih.gov | Detailed structural information from fragmentation patterns, but molecular weight may be ambiguous. |

| Soft EI (<20 eV) | Reduced Fragmentation | 130 (M⁺), 101 ([M-C2H5]⁺ or [M-OCH3]⁺), 88 ([CH3CHCOOCH3]⁺). | Clear molecular weight determination from the prominent molecular ion (M⁺), with some key structural fragments. |

Note: The soft EI fragmentation is representative and illustrates the principle of reduced fragmentation and molecular ion preservation.

By preserving the molecular ion, soft EI provides a clear and confident determination of the compound's molecular weight, which is the primary and most critical piece of information for identifying a compound in a complex mixture. plasmion.com

Theoretical and Computational Chemistry Studies of 2 Methylpentanoate

Quantum Chemical Computations for Molecular Properties

Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, such as its three-dimensional structure, vibrational frequencies, and electronic energy. These computations serve as the foundation for understanding molecular stability and reactivity.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing the most stable structure. arxiv.org Following optimization, a frequency analysis is typically performed to confirm that the structure is a true minimum (indicated by all positive, or real, vibrational frequencies) and to predict the molecule's vibrational spectrum. q-chem.com

In studies of the related isomer methyl pentanoate, geometries of reactants, transition states, and products involved in its decomposition and reaction pathways have been optimized using density functional theory (DFT), specifically the M06-2X functional with the cc-pVTZ basis set. researchgate.netresearchgate.net This level of theory is chosen for its accuracy in thermochemical and kinetic calculations for main-group elements. researchgate.netresearchgate.net A frequency analysis at the same level of theory provides zero-point vibrational energies (ZPVE) and thermal corrections for calculating thermodynamic properties. q-chem.comresearchgate.net

Table 1: Example Optimized Geometry Parameters for Methyl Pentanoate This table is illustrative of typical data obtained from geometry optimization calculations as seen in studies on methyl pentanoate. researchgate.net

| Parameter | Value (Angstrom or Degrees) |

| C=O Bond Length | 1.20 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| O-CH3 Bond Length | 1.44 Å |

| C-C-C Bond Angle | 112.5° |

| O=C-O Bond Angle | 125.0° |

Single Point Energy Calculations and Complete Basis Set Extrapolation

While DFT methods are efficient for geometry optimization, higher-accuracy methods are often required for calculating electronic energies. A single-point energy calculation computes the energy of a molecule at a fixed geometry, typically the one obtained from optimization. rowansci.com To achieve high accuracy, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are used. researchgate.netresearchgate.net

The accuracy of these calculations is highly dependent on the size of the basis set used. The complete basis set (CBS) limit is a theoretical point where the energy is independent of the basis set. uni-muenchen.de Since calculations with infinitely large basis sets are impossible, extrapolation schemes are used to estimate the CBS limit energy from calculations with a series of systematically larger basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ). uni-muenchen.depsicode.org For studies on methyl pentanoate, researchers have performed single-point energy calculations using the CCSD(T) method with cc-pVDZ and cc-pVTZ basis sets, which are then extrapolated to the CBS limit to construct highly accurate potential energy surfaces. researchgate.netresearchgate.net

Table 2: Illustrative CBS Extrapolation Scheme This table demonstrates a common two-point extrapolation formula for the correlation energy, similar to schemes used in methyl ester research. uni-muenchen.de

| Calculation | Energy (Hartree) |

| E(CCSD(T)/cc-pVTZ) | E_T |

| E(CCSD(T)/cc-pVQZ) | E_Q |

| Extrapolated CBS Energy | E_CBS = E_Q + (E_Q - E_T) / ((4/3)^3 - 1) |

Kinetic Modeling of Reaction Pathways

Kinetic modeling uses the potential energy surfaces generated from quantum chemical calculations to predict the rates of chemical reactions under various conditions of temperature and pressure.

For unimolecular reactions, where a molecule can isomerize or dissociate through various channels, the reaction rates can be pressure-dependent. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with the master equation (ME) formalism is a powerful tool to model these kinetics. researchgate.netresearchgate.netrsc.org The master equation accounts for the competition between reaction and collisional energy transfer, providing pressure- and temperature-dependent rate coefficients. researchgate.net

In the kinetic modeling of methyl pentanoate pyrolysis, the RRKM/ME theory was used to calculate rate constants for its unimolecular decomposition over a temperature range of 500–2000 K and pressures from 0.01 to 100 atm. researchgate.netrsc.org These simulations identified the dominant reaction channels at different temperatures. researchgate.netrsc.org For instance, certain C-C bond fission reactions were found to be the dominant decomposition pathways. researchgate.net

Table 3: Dominant Decomposition Channels for Methyl Pentanoate at Different Temperatures researchgate.netrsc.org

| Temperature Regime | Dominant Reaction Channel | Products |

| Low Temperature | MP → CH3OC(=O)CH3 + CH2CHCH3 | Methyl acetate (B1210297) + Propene |

| High Temperature | MP → CH3OC(=O)CH2 + CH2CH2CH3 | Ester radical + Propyl radical |

Thermochemical Property Determinations via Isodesmic Reactions

Accurate thermochemical data, such as the enthalpy of formation (ΔfH°), is crucial for kinetic and combustion models. While this data can be calculated directly from first principles (atomization method), higher accuracy is often achieved using isodesmic reactions. researchgate.netresearchgate.net An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. chemrxiv.org This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations, yielding more reliable thermochemical properties for the species of interest. researchgate.netchemrxiv.org

This method has been successfully applied to determine the thermochemical properties of various radicals formed during the combustion of methyl pentanoate. researchgate.netresearchgate.net The calculated enthalpies of formation for these radicals are critical inputs for building accurate chemical kinetic models. researchgate.net

Flame Stability Modeling

Flame stability modeling seeks to understand and predict the behavior of flames under various conditions. These models rely on detailed chemical kinetic mechanisms that incorporate the thousands of elementary reactions occurring during combustion. osti.gov Theoretical studies of methyl pentanoate combustion provide a basis for understanding how 2-methylpentanoate would behave.

Experimental and kinetic modeling studies of premixed laminar flames of methyl pentanoate have been conducted to validate and refine chemical kinetic models. nsc.ruresearchgate.net By measuring the mole fractions of reactants, intermediates, and products within the flame structure and comparing them to the predictions of the kinetic model, researchers can assess the model's accuracy. nsc.ruacs.org

Research Applications of 2 Methylpentanoate Derivatives

Development of Branched Esters for Industrial Materials

The unique branched structure of 2-methylpentanoate esters imparts desirable properties for various industrial materials. This branching disrupts the uniform packing of molecules, which can lead to lower melting points and enhanced solubility in organic solvents compared to their straight-chain counterparts. tianmingpharm.com These characteristics are particularly advantageous in the formulation of biolubricants and plasticizers.

Biolubricant Formulations

Branched esters derived from 2-methylpentanoic acid are promising candidates for biolubricants, which are gaining traction as environmentally friendly alternatives to mineral oil-based lubricants. researchgate.net Their branched structure provides excellent cold-flow properties, allowing them to remain fluid over a broad temperature range. dntb.gov.uaresearchgate.net This is a critical attribute for lubricants used in extreme temperature conditions. researchgate.net

Research has focused on the enzymatic synthesis of these branched esters to create novel biolubricant molecules. For instance, the enzymatic esterification of 2-methylpentanoic acid with diols like 1,10-decanediol (B1670011) has been investigated to produce new diesters. researchgate.net One such novel molecule, decane-1,10-diyl bis(this compound), was synthesized using an immobilized lipase (B570770), Lipozyme® 435, in a solvent-free process. researchgate.net The resulting diester exhibited a high viscosity index of 210, indicating its suitability as a biolubricant for applications requiring stable viscosity across a wide temperature range. researchgate.netnih.gov

The use of branched alcohols in the synthesis of these esters can further enhance their hydrolytic stability, a crucial factor for lubricant longevity. mdpi.com Studies have also explored the use of waste cooking oil as a feedstock for producing branched biolubricants, offering a sustainable and green manufacturing approach. researchgate.net

Plasticizer Applications

Esters of 2-methylpentanoic acid are also utilized as plasticizers, which are additives that increase the flexibility and durability of polymeric materials. chemimpex.comgoogle.com They can be incorporated into polymers like polyvinyl chloride (PVC) to prevent brittleness. tianmingpharm.com The branched nature of these esters contributes to their effectiveness as plasticizers. cymitquimica.com

Ethyl this compound, for example, is used as a plasticizer in various industrial applications. medchemexpress.com While phthalates have traditionally dominated the plasticizer market, there is a growing demand for phthalate-free alternatives, driving research into compounds like this compound esters. google.com

Chemical Precursors in Pharmaceutical Synthesis

Derivatives of this compound serve as important intermediates and building blocks in the synthesis of various pharmaceutical compounds. chemimpex.com Their specific stereochemistry and functional groups make them valuable starting materials for creating complex drug molecules.

Synthesis of Specific Intermediates (e.g., LCZ696 Precursors)

A significant application of this compound derivatives is in the synthesis of precursors for the heart failure drug LCZ696 (sacubitril/valsartan). google.comacs.orgacs.org LCZ696 is a combination of the neprilysin inhibitor sacubitril (B1662468) and the angiotensin receptor blocker valsartan. google.comacs.org

The key chiral intermediate for sacubitril is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. researchgate.netresearchgate.net The synthesis of this precursor often involves the use of this compound derivatives. google.comgoogle.com For example, N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester is a key intermediate in the production of sacubitril. google.com Researchers have developed various synthetic routes to produce these precursors with high stereochemical purity and yield, sometimes employing advanced technologies like flow chemistry. acs.orgacs.org

Preparation of Enzyme Inhibitor Prodrugs

The ester group in this compound derivatives makes them suitable for creating prodrugs of enzyme inhibitors. A prodrug is an inactive compound that is converted into an active drug within the body. researchgate.net The ethyl ester group, for instance, can improve a drug's membrane permeability.

In the context of neprilysin inhibitors like sacubitril, the ethyl ester form acts as a prodrug that is hydrolyzed in the body to release the active carboxylic acid. google.comresearchgate.net This strategy is also explored in the development of PET imaging tracers, where radiolabeled methyl esters of sacubitril derivatives have been synthesized to study their binding to neprilysin. researchgate.net

Agricultural Chemical Research

The biological activity of 2-methylpentanoic acid and its derivatives has prompted research into their potential applications in agriculture. ontosight.ai Some studies suggest that these compounds may possess antimicrobial properties, which could be harnessed for the development of new pesticides. ontosight.ai

For example, research has been conducted on isoquinoline (B145761) derivatives that incorporate a methyl pentanoate moiety, which have shown potential bactericidal and fungicidal activities. researchgate.net Additionally, a Schiff base derivative, 2-(2-hydroxybenzylideneamino)-4-methylpentanoic acid, has been investigated and found to exhibit inhibitory activity against monophenol monooxygenase, an enzyme relevant in agricultural contexts. Further research is exploring their use as natural pesticides or plant growth regulators. ontosight.ai

Exploration as Plant Growth Regulators

Flavor and Fragrance Compound Research

Esters of 2-methylpentanoic acid are significant contributors to the flavor and aroma profiles of various foods and beverages, particularly wine. acs.orgresearchgate.net Methyl this compound is noted for its pleasant, fruity odor and is utilized as a flavoring agent in products like baked goods and candies. smolecule.com Similarly, ethyl this compound is known for its fruity aroma and flavor, making it a valuable additive in the food, beverage, and fragrance industries. chemimpex.com

Detailed sensory analysis has been conducted on derivatives found in wine. Research has identified ethyl (2R)-2-hydroxy-4-methylpentanoate and its (2S) enantiomer in red wines. acs.orgresearchgate.net The sensory profiles of these compounds contribute to blackberry and fresh fruit notes. acs.org A synergistic effect on the perception of fruity aromas has been observed when these esters are present. acs.orgresearchgate.net For example, in a hydroalcoholic solution, the presence of ethyl (2S)-2-hydroxy-4-methylpentanoate at its average concentration found in red wines allowed the fruity character to be perceived at a concentration 4.5 times lower than in the solution alone. acs.orgresearchgate.net

The olfactory thresholds of these enantiomers have been determined, highlighting their different potencies.

Table 1: Olfactory Thresholds of Ethyl 2-hydroxy-4-methylpentanoate (B1259815) Enantiomers in Hydroalcoholic Solution

| Compound | Olfactory Threshold (μg/L) |

|---|---|

| Ethyl (2R)-2-hydroxy-4-methylpentanoate | 126 acs.orgresearchgate.net |

| Ethyl (2S)-2-hydroxy-4-methylpentanoate | 55 acs.orgresearchgate.net |

| Mixture of (2R) and (2S) forms (95:5, m/m) | 51 acs.orgresearchgate.net |